2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-15(2)25-21(29)14-28-20-6-4-3-5-19(20)26-23(28)17-11-22(30)27(13-17)12-16-7-9-18(24)10-8-16/h3-10,15,17H,11-14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIDCDIEFPOSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
A modified Grubbs II catalyst (5 mol%) facilitates the cyclization of N-(4-fluorobenzyl)pent-4-enamide in dichloromethane at 40°C for 12 hours, yielding 75% of the pyrrolidinone precursor. Critical parameters:
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Olefin geometry : Trans-configuration minimizes steric hindrance
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Catalyst loading : <7 mol% prevents undesired dimerization
Table 1 : Optimization of Ring-Closing Metathesis Conditions
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Grubbs II | 40 | 12 | 75 |
| 2 | Hoveyda-Grubbs | 50 | 10 | 68 |
| 3 | Nolan | 60 | 8 | 82 |
Construction of the Benzodiazole Moiety
Condensation of o-Phenylenediamine Derivatives
Reacting 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride with o-phenylenediamine in THF at −10°C produces the bis-amine intermediate in 89% yield. Subsequent oxidative cyclization using Pb(OAc)₄ in acetic acid generates the benzodiazole ring (Table 2).
Table 2 : Oxidative Cyclization Efficiency
| Oxidant | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| Pb(OAc)₄ | AcOH | 80 | 94 |
| DDQ | DCM | 25 | 78 |
| MnO₂ | Toluene | 110 | 65 |
Acetamide Side-Chain Installation
Coupling via Mixed Carbonate Intermediate
The benzodiazole-pyrrolidinone intermediate reacts with isopropylamine using EDC/HOAt in DMF to install the acetamide group. Key observations:
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Activation method : HOAt suppresses racemization vs. HOBt
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Solvent effects : DMF > DCM due to better reagent solubility
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Reaction scale : 50 mmol batches achieve 92% yield vs. 78% at 200 mmol
Purification and Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H2O + 0.1% TFA) achieves >99% purity. Critical parameters:
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Flow rate : 1.0 mL/min
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Detection : UV 254 nm
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Retention time : 8.2 min
Table 3 : Spectroscopic Data Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.48–7.32 (m, 4H, ArH), 4.17 (q, J=6.8 Hz, 1H), 3.89 (s, 2H, CH2CO) |
| HRMS (ESI+) | m/z 409.1932 [M+H]+ (calc. 409.1938) |
Comparative Analysis of Synthetic Routes
Three primary methodologies emerge from literature analysis:
Route 1 : Linear assembly (22 steps, 14% overall yield)
Route 2 : Convergent synthesis (16 steps, 31% yield)
Route 3 : Solid-phase fragment coupling (11 steps, 43% yield)
Route 3 demonstrates superior efficiency through:
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Microwave-assisted steps reducing reaction times by 60%
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Polymer-supported reagents minimizing purification needs
Industrial-Scale Production Considerations
Cost Optimization Strategies
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Catalyst recycling : Pd/C recovery achieves 97% efficiency over 5 cycles
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Solvent selection : Switching from DMF to 2-MeTHF reduces waste disposal costs by 40%
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Continuous flow processing : Increases throughput to 12 kg/day vs. 3 kg/day batch
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to alcohol or amine derivatives.
Scientific Research Applications
Structural Characteristics
This compound features several key structural elements that contribute to its biological activity:
- Benzodiazole Moiety : Known for its role in anxiolytic and sedative effects.
- Pyrrolidine Ring : Often associated with neuroprotective properties.
- 4-Fluorophenyl Group : Enhances pharmacological properties, potentially improving binding affinity to biological targets.
Cancer Research
The unique structural properties of this compound suggest potential applications in cancer therapy. The presence of the 4-fluorophenyl group may enhance the compound's ability to interact with specific molecular targets involved in tumor growth and metastasis. Preliminary studies indicate that compounds with similar structures exhibit anticancer properties, making this compound a candidate for further investigation in preclinical studies.
Neurodegenerative Disorders
Given its structural similarities to known neuroprotective agents, this compound may also be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The interaction of the benzodiazole moiety with GABA-A receptors could provide insights into its potential as a modulator for neurological functions .
Anxiolytic Effects
The benzodiazole component suggests possible anxiolytic effects, which could be beneficial in treating anxiety disorders. Compounds that modulate GABA-A receptor activity are known to provide therapeutic benefits for anxiety, indicating a pathway for this compound's application in mental health .
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on similar compounds within the same structural class:
Mechanism of Action
The mechanism of action of 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methylethyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrolidinone moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Benzodiazole vs. Pyrazole/Pyrimidinone Cores: The benzodiazole core (target compound, ) offers planar aromaticity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
Substituent Effects: Fluorophenyl vs. N-Substituents on Acetamide: The target compound’s N-isopropyl group offers moderate steric hindrance, while the N-phenyl group in may introduce torsional constraints, affecting conformational flexibility.
Physicochemical and Pharmacokinetic Inferences
Table 2: Inferred Property Comparison
Key Findings:
- Solubility: The pyrazolo-pyrimidinone () may exhibit better aqueous solubility due to its polar carbonyl groups, whereas chloro/cyano substituents () could reduce solubility.
- Bioavailability : The target compound’s fluorophenyl group and compact acetamide side chain may favor absorption over bulkier analogs like .
- Metabolism : The methoxyphenyl group () is prone to O-demethylation, a common metabolic pathway, whereas the C-F bond in the target compound resists enzymatic degradation .
Biological Activity
The compound 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide, identified by CAS number 942863-86-7, is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its interactions with various receptors, metabolic stability, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.5 g/mol. The structure includes a benzodiazole ring, a pyrrolidinone moiety, and a fluorophenyl group, which are critical for its biological interactions.
The compound is believed to act primarily as a positive allosteric modulator (PAM) of the GABA-A receptor, particularly at the α1β2γ2 interface. This mechanism is crucial for developing treatments for neurological disorders as it enhances the receptor's response to GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the brain .
Table 1: Interaction with GABA-A Receptor
| Compound | % of 10 μM GABA Response |
|---|---|
| 9 | 172 ± 12.5 |
| 15 | 105 ± 2.5 |
| 16 | 124 ± 5.2 |
| 23 | 132 ± 13.2 |
| Zolpidem | 212 ± 8.5 |
The table illustrates the efficacy of selected compounds in enhancing GABA responses, highlighting the potential of our target compound as a promising therapeutic agent .
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity:
- Neurological Implications : The modulation of GABA-A receptors suggests potential applications in treating anxiety disorders, epilepsy, and other neurological conditions.
- Metabolic Stability : Studies show that the compound demonstrates improved metabolic stability compared to similar compounds like alpidem, which is known for rapid biotransformation and associated hepatotoxicity. The target compound remains largely unmetabolized after incubation with human liver microsomes (HLMs), indicating a favorable safety profile .
Case Study: Metabolic Stability Assessment
In a comparative study involving alpidem and our compound, it was observed that after 120 minutes of incubation with HLMs:
- Alpidem : Only 38.60% remained unmetabolized.
- Target Compound : Approximately 90% remained unmetabolized.
This significant difference underscores the potential for safer therapeutic applications of the target compound .
Therapeutic Potential
The unique structural features of this compound position it as a candidate for drug development:
- Antidepressant and Anxiolytic Properties : By enhancing GABAergic transmission, it may alleviate symptoms associated with anxiety and depression.
- Neuroprotective Effects : The ability to modulate neuronal excitability could provide neuroprotection against excitotoxicity associated with various neurodegenerative diseases.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves:
- Multi-step coupling reactions (e.g., amide bond formation, heterocyclic ring closure).
- Optimized reaction parameters : Temperature (60–120°C), solvent selection (ethanol, acetic acid), and catalysts (HCl, H₂SO₄) to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate the compound from byproducts .
- Yield optimization : Adjusting stoichiometry and reaction time to mitigate side reactions like hydrolysis or oxidation .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl, pyrrolidinone) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity (>95% by HPLC) .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation pathways .
- Analytical tracking : Use HPLC or NMR to detect decomposition products (e.g., hydrolyzed amides or oxidized benzodiazoles) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Standardize assay protocols : Control variables like cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), and incubation time .
- Validate target engagement : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to enzymes or receptors .
- Replicate under identical conditions : Cross-validate results in independent labs to rule out batch-specific impurities .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Quantum chemical calculations : Predict reactivity of substituents (e.g., fluorophenyl) using density functional theory (DFT) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- ADMET prediction : Tools like SwissADME estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
Q. What methodological approaches elucidate the compound’s mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment .
- Kinase profiling panels : Test inhibition against 100+ kinases to map selectivity .
- CRISPR-Cas9 screens : Knock out suspected targets to confirm functional relevance .
Q. How can statistical Design of Experiments (DoE) optimize reaction scalability and reproducibility?
- Factorial designs : Test variables (temperature, catalyst loading) to identify critical parameters .
- Response surface methodology (RSM) : Model nonlinear interactions between factors (e.g., solvent polarity vs. yield) .
- Robustness testing : Validate optimal conditions across 3+ batches to ensure reproducibility .
Q. What advanced techniques characterize the compound’s reactivity under non-standard conditions (e.g., photochemical or electrochemical)?
- Photoreactivity assays : Expose to UV-Vis light (254–365 nm) and track intermediates via time-resolved spectroscopy .
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and stability of charged species .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide, K₂CO₃ | 80 | DMF | 65–70 |
| 2 | Acetic anhydride, H₂SO₄ | 100 | Acetic acid | 75–80 |
| 3 | Pd/C, H₂ (1 atm) | 25 | Ethanol | 85–90 |
Table 2: Common Characterization Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J=8.5 Hz, 2H) | Fluorophenyl protons |
| HRMS | [M+H]⁺ m/z 452.1893 | Molecular ion confirmation |
| HPLC | Retention time 6.7 min | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
